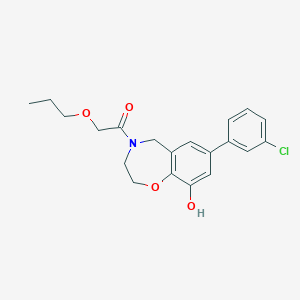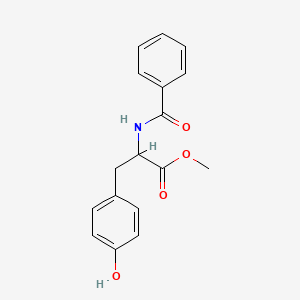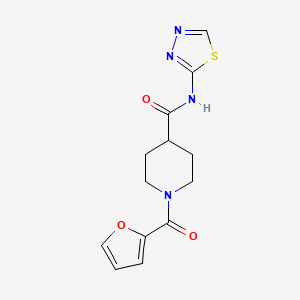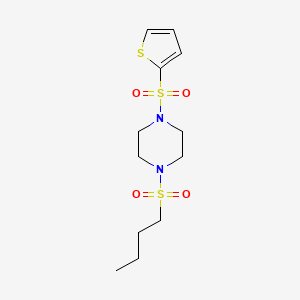
7-(3-chlorophenyl)-4-(propoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-chlorophenyl)-4-(propoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol, also known as CP-154,526, is a synthetic compound that belongs to the benzoxazepine class of compounds. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
7-(3-chlorophenyl)-4-(propoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol acts by binding to the CRF1 receptor and blocking its activation by corticotropin-releasing factor (CRF). This results in a decrease in the release of stress hormones, such as cortisol, and a reduction in the body's stress response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including a reduction in anxiety-like behavior, an improvement in mood, and a decrease in stress-induced behaviors. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-(3-chlorophenyl)-4-(propoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol for lab experiments is its high selectivity for the CRF1 receptor, which allows for more precise targeting of this receptor in studies of stress-related disorders. However, one limitation is that it has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experimental animals.
Direcciones Futuras
There are several future directions for research on 7-(3-chlorophenyl)-4-(propoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol, including the development of new and more potent CRF1 receptor antagonists, the exploration of its potential therapeutic applications in other diseases, such as addiction and obesity, and the investigation of its effects on the gut-brain axis and the microbiome.
Métodos De Síntesis
The synthesis of 7-(3-chlorophenyl)-4-(propoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol involves a series of chemical reactions that start with the condensation of 3-chlorobenzaldehyde with 4-propoxyphenylacetic acid to form an intermediate compound. This intermediate is then reacted with 2-aminoethanol to produce the final product, this compound.
Aplicaciones Científicas De Investigación
7-(3-chlorophenyl)-4-(propoxyacetyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and stress-related disorders. It is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which plays a critical role in the regulation of the body's stress response.
Propiedades
IUPAC Name |
1-[7-(3-chlorophenyl)-9-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-propoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-2-7-25-13-19(24)22-6-8-26-20-16(12-22)9-15(11-18(20)23)14-4-3-5-17(21)10-14/h3-5,9-11,23H,2,6-8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQHYAFCGRFNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)N1CCOC2=C(C1)C=C(C=C2O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-2-naphthyl-1-piperazinecarboxamide](/img/structure/B5335454.png)
![(4aS*,8aR*)-6-(cyclopropylacetyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5335463.png)
![N-(2,4-dimethoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5335469.png)
![3-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5335478.png)


![2-{[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]methyl}benzonitrile](/img/structure/B5335518.png)
![2-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]benzonitrile](/img/structure/B5335519.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5335525.png)
![2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5335526.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5335530.png)
